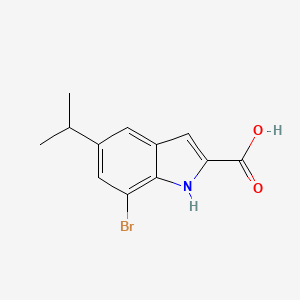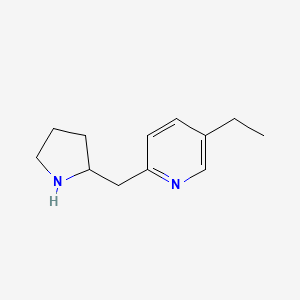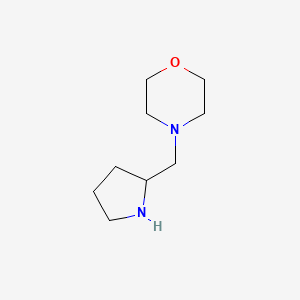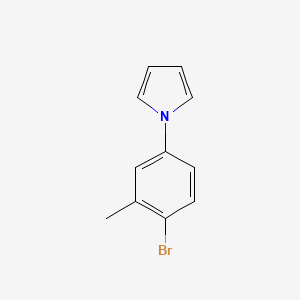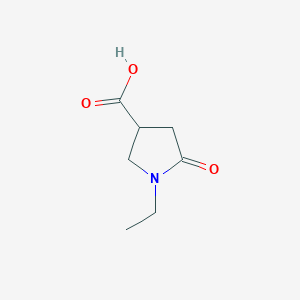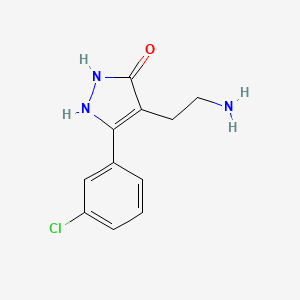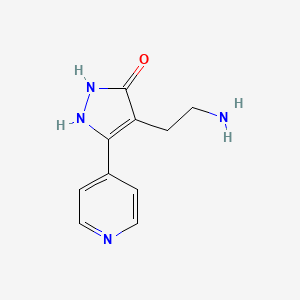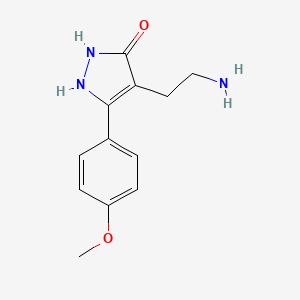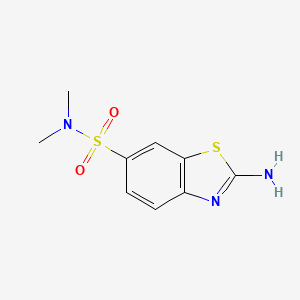
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 and a molecular weight of 257.33 . It is commonly used in early discovery research .
Molecular Structure Analysis
The molecular structure of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is represented by the SMILES stringCN(S(=O)(C1=CC=C2N=C(SC2=C1)N)=O)C . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide include a molecular weight of 257.33300 and a molecular formula of C9H11N3O2S2 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
-
Organic & Biomolecular Chemistry
- Application : Sulfonimidates, including “2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide”, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Method : The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results : One of the main advantages of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent .
-
Pharmaceutical Research
- Application : Sulfonimidates, including “2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide”, have been used in the synthesis of drug candidates .
- Method : The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines .
- Results : The latter of which has increased prominence due to their medicinal chemistry properties .
-
Asymmetric Syntheses
- Application : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Method : This involves the use of the stereogenic sulfur center of sulfonimidates as a chiral template .
- Results : This application allows for the modification of up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent .
-
Alkyl Transfer Reagents
-
Polymer Synthesis
- Application : In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .
- Method : This involves the decomposition of sulfonimidates at elevated temperatures .
- Results : This method allows for the synthesis of novel polymers .
-
Luminescent Materials
-
Herbicide and Fungicide
-
Antibacterial Agents
-
Antiviral and Anti-inflammatory
- Application : Indole derivatives, which are structurally similar to benzothiazoles, possess various biological activities, including antiviral and anti-inflammatory activities .
- Method : This involves the use of indole derivatives in pharmaceutical formulations .
- Results : These compounds have shown promising results in preclinical and clinical studies .
-
Anticancer and Anti-HIV
-
Antioxidant and Antimicrobial
-
Antitubercular and Antidiabetic
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPCPTMABJCKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406079 |
Source


|
| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |
CAS RN |
17901-13-2 |
Source


|
| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

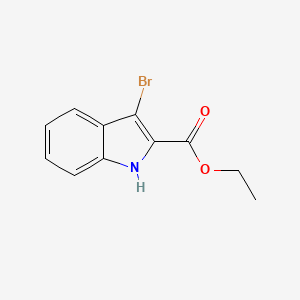

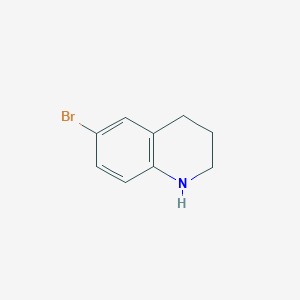
![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)
![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)
![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)
